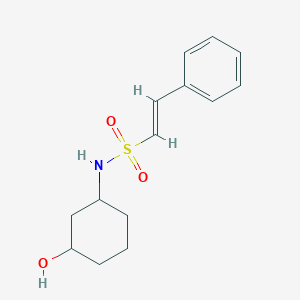
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide, also known as BESB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. BESB is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
Research into sulfonamide inhibitors, including compounds structurally similar to 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylsulfonyl)phenyl)benzamide, has demonstrated their effectiveness in inhibiting carbonic anhydrase isoenzymes. Such compounds show potential for therapeutic applications due to their nanomolar half maximal inhibitory concentrations against various isoenzymes, indicating high specificity and potential for targeted therapy applications (Supuran, Maresca, Gregáň, & Remko, 2013).
Polymer Science and Material Engineering
In the field of polymer science, research has focused on the synthesis of well-defined polyamides and block copolymers containing aramide segments. These materials, derived from aromatic sulfonamides, exhibit controlled molecular weights and low polydispersities, suggesting their potential in creating advanced materials with specific mechanical and chemical properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Advanced Drug Delivery Systems
The synthesis and characterization of novel acridine and bis-acridine sulfonamides, which include functional groups similar to this compound, have been explored for their inhibitory activity against cytosolic carbonic anhydrase isoforms. These studies highlight the potential for developing new drug delivery systems targeting specific enzymes critical in various diseases (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
Environmental and Safety Applications
The development of flubendiamide, a novel insecticide with a unique chemical structure incorporating sulfonamide groups, showcases the utility of such compounds in environmental applications. This research emphasizes the potential for designing environmentally safe and highly effective pesticides to address global agricultural challenges (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).
Metabolic Pathway Studies
Investigations into the oxidative metabolism and excretion of pharmaceutical compounds, including those with sulfonyl and benzamide groups, provide essential insights into drug safety and efficacy. Understanding the metabolic pathways of these compounds can lead to the development of safer and more effective therapeutic agents (Yue, Chen, Mulder, Deese, Takahashi, Rudewicz, Reynolds, Solon, Hop, Wong, & Khojasteh, 2011).
properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(2-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-3-25(17-18-9-5-4-6-10-18)32(29,30)20-15-13-19(14-16-20)23(26)24-21-11-7-8-12-22(21)31(2,27)28/h4-16H,3,17H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBKUKJDWCMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2407981.png)
![N-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2407982.png)
![2-(benzylsulfanyl)-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2407983.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2407984.png)


![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2407988.png)

![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2407993.png)
![N-[[4-(Furan-3-yl)phenyl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2407994.png)


![Ethyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2408002.png)
![4-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperazine-1-carboxamide](/img/structure/B2408003.png)